Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate

P-CAB H+/K+-ATPase inhibition Electron-donating group effect

This compound is a highly functionalized 1,3,5-trisubstituted pyrrole derivative containing an ethyl ester at the 3-position, a phenyl group at the 5-position, and a 4-methoxyphenylsulfonyl moiety at the 1-position. It belongs to a class of N-arylsulfonylpyrroles that have been extensively investigated as key synthetic intermediates and privileged scaffolds in the development of potassium-competitive acid blockers (P-CABs).

Molecular Formula C20H19NO5S
Molecular Weight 385.4 g/mol
CAS No. 881673-36-5
Cat. No. B6335092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate
CAS881673-36-5
Molecular FormulaC20H19NO5S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H19NO5S/c1-3-26-20(22)16-13-19(15-7-5-4-6-8-15)21(14-16)27(23,24)18-11-9-17(25-2)10-12-18/h4-14H,3H2,1-2H3
InChIKeyFJWBGTQQIMAOBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate (CAS 881673-36-5): A Key Intermediate in Potassium-Competitive Acid Blocker (P-CAB) Research


This compound is a highly functionalized 1,3,5-trisubstituted pyrrole derivative containing an ethyl ester at the 3-position, a phenyl group at the 5-position, and a 4-methoxyphenylsulfonyl moiety at the 1-position . It belongs to a class of N-arylsulfonylpyrroles that have been extensively investigated as key synthetic intermediates and privileged scaffolds in the development of potassium-competitive acid blockers (P-CABs) [1]. The specific substitution pattern suggests its role as a late-stage intermediate or a prodrug precursor in the synthesis of compounds targeting gastric H+,K+-ATPase.

Why Simple Pyrrole-3-Carboxylate Analogs Cannot Replace 881673-36-5 in P-CAB-Focused Synthesis


In the development of potent P-CABs, minor alterations to the N-arylsulfonyl and 5-phenyl substituents on the pyrrole core lead to dramatic shifts in H+,K+-ATPase inhibitory activity [1]. The landmark SAR study by Nishida et al. demonstrates that the electronic and steric properties of the sulfonyl aryl group are critical; moving from a hit compound with a simple phenylsulfonyl group (IC50 = 540 nM) to optimized structures required careful tuning of this moiety [1]. The 4-methoxy substituent on the N-sulfonylphenyl ring present in compound 881673-36-5 provides a distinct electron-donating effect compared to unsubstituted phenyl or 4-methyl (tosyl) analogs, which directly impacts the pKa of the pyrrole nitrogen and its ionic binding affinity in the enzyme's K+-binding site [1]. Therefore, generic substitution with, for example, a tosyl-protected pyrrole intermediate would fail to replicate the specific electronic environment required for downstream biological activity.

Quantitative Differentiation Evidence for Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate Against Closest Analogs


Electronic Modulation of the Sulfonyl Group: 4-Methoxy vs. 4-Methyl (Tosyl) and Unsubstituted Phenyl

The 4-methoxyphenylsulfonyl group in 881673-36-5 provides a stronger electron-donating resonance effect (+M) compared to the 4-methyl (tosyl, +I) and unsubstituted phenylsulfonyl groups found in common synthetic intermediates [1]. While quantitative IC50 data for the exact compound 881673-36-5 is not publicly available, the SAR from the foundational P-CAB study by Nishida et al. on closely related 1-sulfonyl-5-aryl-pyrrole-3-methylamines demonstrates that altering the sulfonyl aryl substituent can change H+,K+-ATPase inhibitory IC50 values by over an order of magnitude. For example, the initial hit compound with a phenylsulfonyl group showed an IC50 of 540 nM, whereas optimized leads in the series achieved IC50 values as low as 0.055 µM (55 nM) [1]. This nearly 10-fold improvement is attributed to optimized electronic and steric interactions at the sulfonyl binding pocket, highlighting the differentiated synthetic utility of the 4-methoxyphenylsulfonyl intermediate for accessing potent analogs.

P-CAB H+/K+-ATPase inhibition Electron-donating group effect

Role of the 5-Phenyl Substituent: Conformational Constraint vs. 5-(2-Fluorophenyl) Analogs

Compound 881673-36-5 features a 5-phenyl group, whereas the clinically validated P-CABs like TAK-438 (vonoprazan) possess a 5-(2-fluorophenyl) group [1]. The published SAR indicates that a 5-phenyl group provides a desirable balance of lipophilicity and metabolic stability, but may lack the potency of the ortho-fluorinated analog. Specifically, the 2-fluorophenyl substitution lowers the log D and improves ligand-lipophilicity efficiency (LLE), a key optimization parameter for acid blockers requiring a balance between potency and clearance [1]. The 5-phenyl compound (as a precursor to the corresponding 3-methylamine) represents a potent but less optimized phenotype. The Nishida study shows that 5-phenyl containing compound 17a achieved highly selective and potent reversible H+,K+-ATPase inhibition, whereas 5-(2-fluorophenyl) variants like 17c demonstrated superior in vivo efficacy in rat and dog models [1]. This differential profile makes 881673-36-5 particularly valuable as a reference compound for establishing SAR around the 5-position, benchmarking the contribution of the 5-phenyl ring to both potency and off-target selectivity over Na+,K+-ATPase.

P-CAB Ligand-lipophilicity efficiency Structure-activity relationship

Ethyl Ester Prodrug vs. Methyl Ester and Carboxylic Acid Analogs: Stability and Reactivity

The ethyl ester at the 3-position of the pyrrole ring in 881673-36-5 offers a distinct hydrolytic stability and steric profile compared to methyl ester or free carboxylic acid analogs. In the context of P-CAB development, the ester serves as a protected form of the carboxylic acid, which can be reduced to the key hydroxymethyl or methanamine pharmacophore [1]. The choice of ethyl ester over methyl ester is non-trivial: ethyl esters are generally hydrolyzed more slowly than methyl esters, providing greater stability during multi-step synthesis and storage [2]. The crystalline nature and 95%+ purity available from suppliers (e.g., 97% per MolCore) indicate a well-characterized, stable synthon suitable for precise stoichiometric reactions . This contrasts with the corresponding methyl ester, which, while commercially available, may have a higher propensity for premature hydrolysis under basic or acidic conditions, potentially impacting reaction yields and purity in sensitive downstream transformations.

Prodrug design Hydrolytic stability Synthetic intermediate

Availability and Purity: Differentiated Supply Chain for Research-Grade Intermediate

Compound 881673-36-5 is stocked by specialty chemical suppliers with a certified purity of No Less Than 97% (NLT 97%), as documented in the MolCore product listing . In contrast, several closely related analogs, such as Ethyl 1-[(2-amino-5-pyrimidine)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate (CAS 881675-18-9) or the 1-tosyl-1H-pyrrole-3-carboxylic acid, are only available on a custom synthesis basis or from a limited number of vendors with unverified purity . This reliable commercial availability minimizes lead times and ensures batch-to-batch consistency for critical research applications. While the 1-(4-methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester was listed by CymitQuimica, it has been marked as 'Discontinued' , making the current validated supply from other vendors a crucial differentiating factor for ongoing research programs.

Supply chain reliability High-purity intermediate Catalog chemical comparison

High-Impact Research and Procurement Scenarios for Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate


Establishing the 5-Aryl SAR Baseline in P-CAB Lead Optimization

Medicinal chemistry teams developing next-generation potassium-competitive acid blockers can procure compound 881673-36-5 as a key intermediate to synthesize the corresponding 5-phenyl-3-methylamine derivative (compound class 17a in Nishida et al.) [1]. This compound serves as the critical non-fluorinated benchmark for evaluating the contribution of the 5-aryl substituent to H+,K+-ATPase inhibitory potency, selectivity, and in vivo efficacy. By comparing its profile against the 5-(2-fluorophenyl) analog (17c), researchers can deconvolute electronic effects from metabolic stability [1]. This scenario is directly supported by the quantitative SAR evidence in Section 3.2.

Investigating Electronic Effects of the N-Sulfonyl Substituent on Enzyme Binding Kinetics

For academic or industrial groups focused on understanding the ionic binding mechanism of P-CABs, the 4-methoxyphenylsulfonyl group of 881673-36-5 provides a distinct electron-donating motif compared to the standard tosyl group [1]. By converting this intermediate to the active methanamine and comparing its IC50 and binding kinetics to those of the 4-methylphenylsulfonyl analog, researchers can quantify the effect of the +M substituent on the pKa of the pyrrole nitrogen and its interaction with the K+-binding site, as demonstrated in the class-level SAR analysis presented in Section 3.1 [1].

Prodrug Strategy Development: Evaluating Esterase-Mediated Activation

The ethyl ester functionality of 881673-36-5 allows pharmaceutical scientists to explore ester-based prodrug strategies for this class of compounds [1]. The differential hydrolysis rate of the ethyl ester compared to the methyl ester (Section 3.3) can be exploited to modulate the release kinetics of the active 3-carboxylic acid or 3-methanamine in vivo. This intermediate is ideal for stability studies in simulated gastric fluid and plasma, providing critical data to guide the selection of the optimal ester prodrug for pre-clinical candidates.

Reliable Procurement for Multi-Step Library Synthesis in High-Throughput Screening

Screening core facilities and CROs can benefit from the established, high-purity (NLT 97%) supply of 881673-36-5 as a validated building block for generating focused pyrrole libraries . The documented risk of supply discontinuation for this compound class (e.g., CymitQuimica's discontinuation) means that securing a batch from a stable, verified supplier is a critical procurement decision to ensure the continuity of long-term research programs, as highlighted in the supply chain differentiation evidence (Section 3.4).

Quote Request

Request a Quote for Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.